molecular formula C18H22O B580917 4-Methylbenzylidene camphor-d4 CAS No. 1219806-41-3

4-Methylbenzylidene camphor-d4

Cat. No.: B580917
CAS No.: 1219806-41-3
M. Wt: 258.397
InChI Key: HEOCBCNFKCOKBX-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzylidene camphor-d4 is a deuterated derivative of 4-Methylbenzylidene camphor, a widely used ultraviolet filter. This compound is primarily utilized in sunscreens and other personal care products due to its ability to absorb ultraviolet B radiation, thereby protecting the skin from harmful solar radiation . The deuterated form, this compound, is often used in scientific research for tracing and analytical purposes.

Preparation Methods

The synthesis of 4-Methylbenzylidene camphor-d4 involves the deuteration of 4-Methylbenzylidene camphor. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with camphor, which undergoes a series of chemical reactions to form 4-Methylbenzylidene camphor.

    Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes to ensure high purity and yield.

Chemical Reactions Analysis

4-Methylbenzylidene camphor-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Methylbenzylidene camphor-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications. Similar compounds include:

These compounds share similar applications in personal care products but differ in their chemical properties and specific uses.

Properties

IUPAC Name

3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTTYROSOKZSPF-XDUIOFGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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